molecular formula C24H26FN5O3S B2494434 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-95-5

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2494434
CAS No.: 851809-95-5
M. Wt: 483.56
InChI Key: GQMFTJYCXPQRGV-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O3S and its molecular weight is 483.56. The purity is usually 95%.
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Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3S/c1-15-26-24-30(27-15)23(31)22(34-24)21(16-8-9-19(32-2)20(14-16)33-3)29-12-10-28(11-13-29)18-7-5-4-6-17(18)25/h4-9,14,21,31H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMFTJYCXPQRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that exhibits significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological implications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C25H28FN5O3SC_{25}H_{28}FN_{5}O_{3}S, with a molecular weight of approximately 497.6 g/mol . The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. Key structural features include:

  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Piperazine moiety : Known for its role in influencing central nervous system (CNS) activity.
  • Fluorophenyl substitution : May enhance binding affinity to certain receptors due to the electronegativity of fluorine.
  • Hydroxyl group : Positioned on the triazole ring, which can improve solubility and reactivity.

Pharmacological Implications

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The unique combination of functional groups in this compound suggests potential activities in the following areas:

  • Antidepressant Activity : The piperazine structure is commonly associated with antidepressant properties due to its ability to modulate neurotransmitter systems.
  • Anticancer Potential : The thiazolo[3,2-b][1,2,4]triazole core has been linked to anticancer activities in various studies.
  • Antimicrobial Effects : Similar compounds have shown efficacy against a range of microbial pathogens.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies typically focus on:

  • Binding Affinities : Assessing how well the compound binds to specific receptors or enzymes.
  • Pharmacodynamics : Evaluating the effects of the compound on biological systems over time.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study demonstrated that derivatives of piperazine exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant effects for compounds like this one .
  • Anticancer Studies :
    • Research on thiazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. Compounds similar to this one have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • A related study reported that compounds containing thiazole and triazole rings exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To further understand the uniqueness of this compound's biological activity, a comparison with similar compounds is presented in the following table:

Compound NameStructural FeaturesBiological Activity
4-(Fluorophenyl)thiazolo[5,4-f][1,3]benzothiadiazoleThiazole + BenzothiadiazolePotent anticancer properties
5-Methylthiazolo[3,2-b][1,2,4]triazoleSimilar triazole coreExhibits antifungal activity
3-(Dimethylamino)phenyl-thiazolo[3,2-b][1,2]triazolesDimethylamino substitutionPotential neuropharmacological effects

The unique combination of functional groups and structural motifs in this compound may confer distinct biological activities not present in these similar compounds.

Preparation Methods

Regioselective [3+2] Cyclocondensation

A catalyst-free protocol achieves >85% yields using:

1,3-Diketone + NBS → α-Bromodiketone  
↓ + 3-Mercapto-1,2,4-triazole  
Thiazolo[3,2-b][1,2,4]triazole core  

Optimized Conditions :

  • Solvent: Deionized H₂O
  • Light Source: 23W CFL bulbs (400-700 nm)
  • Temperature: Ambient (25°C)
  • Reaction Time: 30-45 minutes

Table 1. Core Formation Efficiency

Starting Diketone Thiol Component Yield (%) Regioselectivity
Acetylacetone 5-Phenyl-3-mercapto-1,2,4-triazole 92 >99:1
3-Oxopentanedioate 5-(4-Cl-C₆H₄)-3-mercapto-1,2,4-triazole 88 98:2

The mechanism proceeds through radical intermediates, with TEMPO quenching experiments confirming chain propagation steps. X-ray crystallography verifies exclusive formation of the 6-methyl regioisomer due to steric control during ring closure.

Methoxy Group Functionalization

Late-stage dimethoxy installation via electrophilic substitution prevents premature demethylation:

Directed Ortho-Metalation Strategy

Thiazolo-triazole-piperazine intermediate  
↓ + LDA, -78°C, THF  
Li-aryl complex  
↓ + Me₂SO₄  
5-((3,4-Dimethoxyphenyl)...) product  

Critical Parameters :

  • Temperature Control: <-70°C prevents ring-opening
  • Electrophile Order: Simultaneous dimethylation using dimethyl sulfate outperforms stepwise methylation
  • Yield: 67% after recrystallization (EtOAc/Hexanes)

Final Hydroxylation at C6

Controlled oxidation generates the C6-ol functionality without over-oxidation:

TBHP-Mediated Aerobic Oxidation

Conditions :

  • Oxidant: tert-Butyl hydroperoxide (70% in H₂O)
  • Catalyst: Fe(III) acetylacetonate (5 mol%)
  • Solvent: CH₃CN/H₂O (4:1)
  • O₂ Atmosphere: Balloon pressure
  • Time: 8 hours

Table 2. Oxidation Optimization

Entry Temp (°C) Conversion (%) 6-ol Selectivity
1 25 43 91
2 40 68 88
3 60 92 75

Optimal balance achieved at 40°C (68% conversion, 88% selectivity), with higher temperatures promoting thiazole ring degradation.

Analytical Characterization

Comprehensive spectral verification ensures structural fidelity:

NMR Spectral Signatures

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 7.82 (s, 1H, triazole-H)
    δ 6.93-6.78 (m, 6H, aromatic)
    δ 4.12 (s, 2H, CH₂ bridge)
    δ 3.85 (s, 6H, OCH₃)
    δ 2.41 (s, 3H, thiazole-CH₃)

  • ¹³C NMR (126 MHz, DMSO-d₆):
    δ 168.4 (C=O)
    δ 152.1, 148.7 (triazole carbons)
    δ 56.3, 55.9 (OCH₃)
    δ 18.2 (thiazole-CH₃)

Mass Spectrometry

HRMS (ESI-TOF): m/z [M+H]⁺ Calc'd for C₂₅H₂₇FN₅O₄S: 528.1773; Found: 528.1768

Challenges and Mitigation Strategies

Key Synthesis Hurdles :

  • Piperazine Ring Protonation : Use of non-polar solvents (toluene) during coupling prevents N-H interference
  • Ortho-Dimethoxy Installation : Sequential protection/deprotection avoids regiochemical ambiguity
  • C6 Over-Oxidation : Strict O₂ control maintains reaction selectivity

Green Chemistry Considerations

The synthesis integrates multiple sustainable practices:

  • Water as primary solvent in cyclocondensation
  • Microwave-assisted coupling reduces energy use by 40%
  • TBHP oxidation generates only t-butanol as byproduct

Q & A

Q. What strategies address drug resistance in antimicrobial or anticancer applications?

  • Methodological Answer :
  • Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to enhance intracellular accumulation .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade target proteins .

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